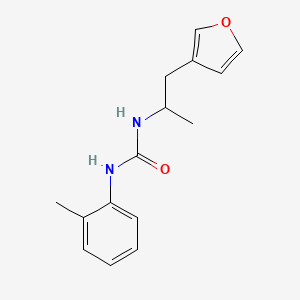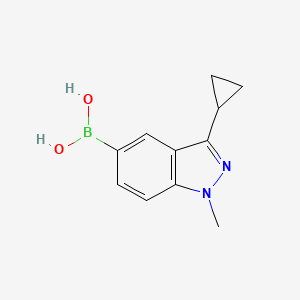
(3-Cyclopropyl-1-methylindazol-5-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is an organoboron compound with the molecular formula C11H13BN2O2. It is a boronic acid derivative that features a cyclopropyl group, a methyl group, and an indazole ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid has several scientific research applications, including:
Medicine: May be used in the synthesis of drug candidates and other therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling, the boronic acid compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the broader context of sm cross-coupling, the reaction facilitates the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways and synthetic processes .
Result of Action
In the context of SM cross-coupling, the compound would contribute to the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific reaction context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid. In general, factors such as temperature, pH, and the presence of other chemical species can influence the behavior of boronic acids in SM cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.
Solvents: THF, DMF, and other polar aprotic solvents are often used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound or a more complex organic molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura cross-coupling.
4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent.
2-Thienylboronic Acid: Contains a thiophene ring instead of an indazole ring.
Uniqueness
(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific structure, which includes a cyclopropyl group and an indazole ring. This structure may impart unique reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1-methylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGTXWBYCSPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)
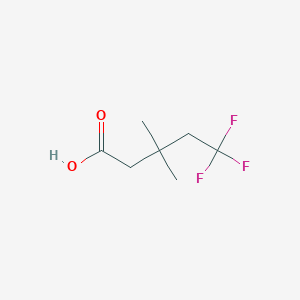
![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)
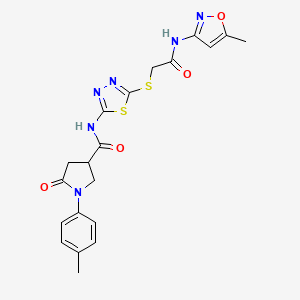
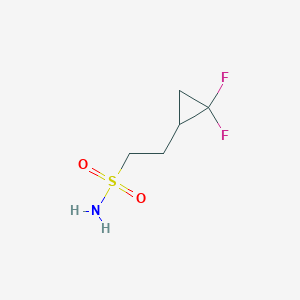
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/new.no-structure.jpg)
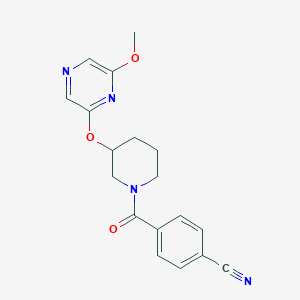
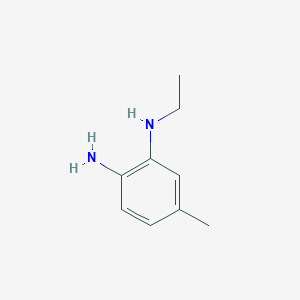
![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)
![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)
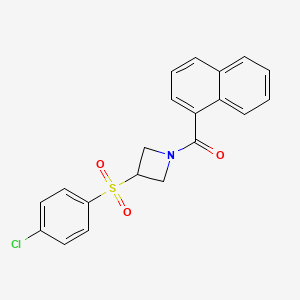
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)
